
1,8-Dichloroisoquinoline
Vue d'ensemble
Description
1,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1,8-Dichloroisoquinoline consists of a nitrogen-containing heterocyclic compound, isoquinoline, substituted with two chlorine atoms at the 1 and 8 positions . The molecular weight of this compound is 198.05 g/mol .
Applications De Recherche Scientifique
1. Synthesis and Biological Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, including 1,8-Dichloroisoquinoline, have shown a wide range of biological activities. These include antimicrobial, anticancer, and antifungal effects. The synthesis of 8-HQ derivatives and their various pharmacological properties, such as anticancer, antiviral, and antibacterial activities, are significant areas of research. The compounds containing the 8-HQ moiety have substantial therapeutic value and can act as potential building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
2. Coordination Chemistry
8-Hydroxyquinoline is a versatile ligand in coordination chemistry and has seen a resurgence in synthetic coordination chemistry. Its derivatives are used to obtain new supramolecular sensors, emitting devices, or self-assembled aggregates. This highlights the role of 8-hydroxyquinoline derivatives, including 1,8-Dichloroisoquinoline, in the development of advanced materials with potential applications in various fields (Albrecht, Fiege, & Osetska, 2008).
3. Metal Complex Synthesis
The synthesis and characterization of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes demonstrate the potential of 1,8-Dichloroisoquinoline derivatives in the field of organometallic chemistry. These derivatives are used to create novel metal complexes, which can have various applications, including catalysis and material science (Grande-Carmona et al., 2015).
4. Antimicrobial Properties
Some 1,8-Dichloroisoquinoline derivatives have shown promising antibacterial activities against both gram-positive and gram-negative strains. This highlights their potential use in developing new antimicrobial agents (Al-Hiari et al., 2007).
5. Spectroscopic Analysis and Drug Development
Spectroscopic analysis of 8-hydroxyquinoline derivatives, including 1,8-Dichloroisoquinoline, helps in understanding their reactive properties. This is crucial for developing new drug molecules for treating diseases like cancer, HIV, neurodegenerative disorders, etc. (Sureshkumar et al., 2018).
Propriétés
IUPAC Name |
1,8-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPANHWVVFLSTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743319 | |
| Record name | 1,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dichloroisoquinoline | |
CAS RN |
848841-64-5 | |
| Record name | 1,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



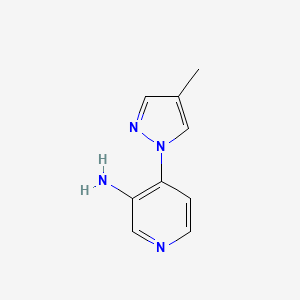
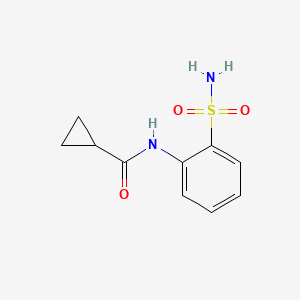
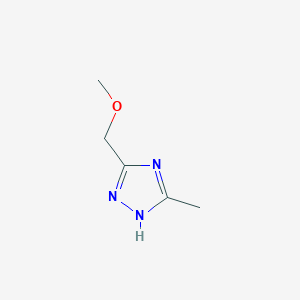
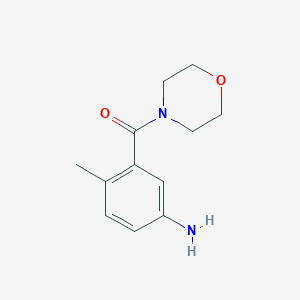
![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)
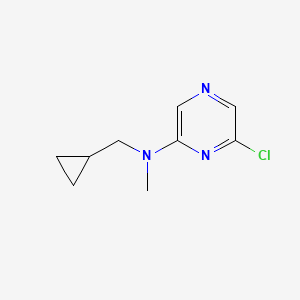
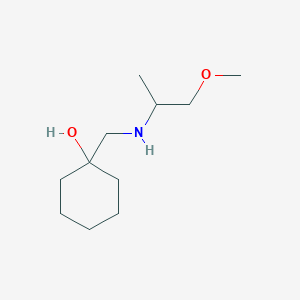

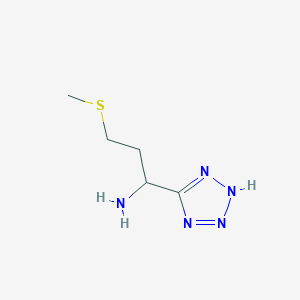
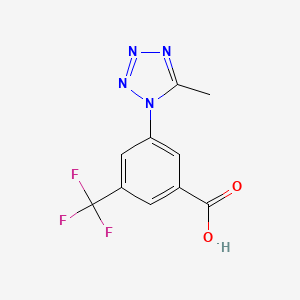

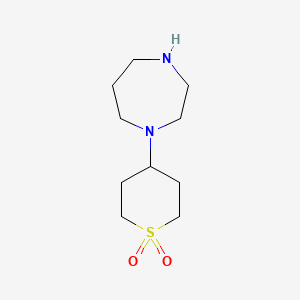
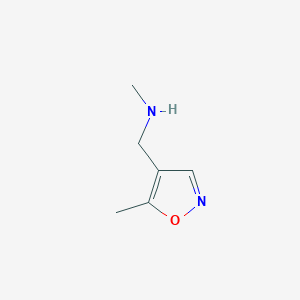
![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)